7-Methyl-1-azabicyclo[3.2.1]octane
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Overview
Description
7-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-azabicyclo[3.2.1]octane typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods can include the use of palladium-catalyzed reactions and photochemical transformations to achieve the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
7-Methyl-1-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can interact with enzymes and receptors, potentially modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Similar structure but lacks the methyl group at the 7-position.
8-Azabicyclo[3.2.1]octane: Another related compound with a different substitution pattern.
7-Oxa-1-azabicyclo[3.2.1]octane: Contains an oxygen atom in place of one of the carbon atoms in the bicyclic structure.
Uniqueness
7-Methyl-1-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and pharmacological properties. This substitution can affect the compound’s ability to interact with biological targets, potentially leading to different therapeutic applications .
Properties
CAS No. |
101251-88-1 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
7-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(7)6-8/h7-8H,2-6H2,1H3 |
InChI Key |
MNYJFDOOJNJTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCN1C2 |
Origin of Product |
United States |
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